![molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4](/img/structure/B12597547.png)
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It is particularly recognized for its potential in medicinal chemistry, especially in the development of anticancer agents. The compound’s structure includes a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting VEGFR-2 tyrosine kinase.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-substituted compounds: Known for their enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a trifluoromethyl group and a hydrazinecarbothioamide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
649768-01-4 |
|---|---|
Formule moléculaire |
C12H14F3N3S |
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea |
InChI |
InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19) |
Clé InChI |
CANBQMHIUFWELW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


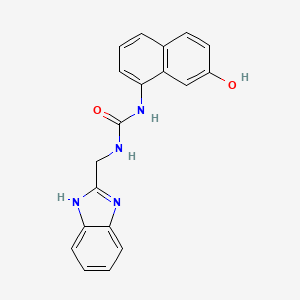
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)
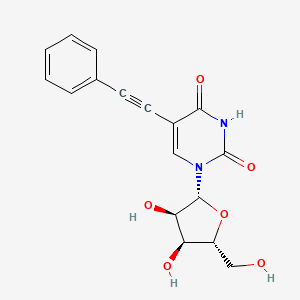

![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
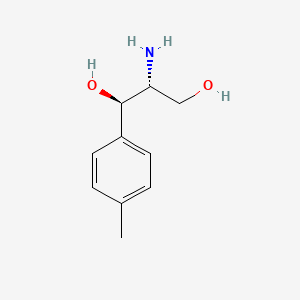
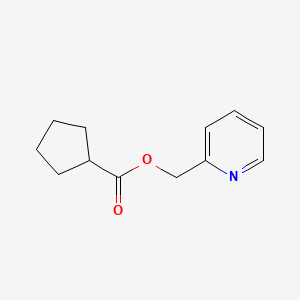
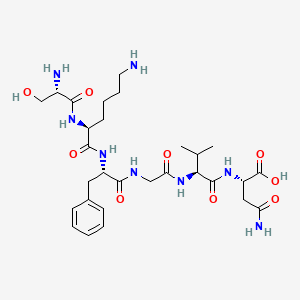

![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
